N-Tetracosenoyl-(cis-15)-sulfatide
Description
Classification and Structural Uniqueness within the Glycosphingolipid Family
N-Tetracosenoyl-(cis-15)-sulfatide belongs to the class of organic compounds known as sulfatides (B1148509), which are hydrogen sulfate (B86663) esters of glycosphingolipids. nih.gov Glycosphingolipids are characterized by a ceramide lipid moiety linked to a carbohydrate. In the case of sulfatides, this carbohydrate is a sulfated galactose.
The structural uniqueness of this compound lies in its specific fatty acid component. The "N-Tetracosenoyl" designation indicates that the ceramide backbone is acylated with a 24-carbon fatty acid, known as lignoceric acid. The "(cis-15)" notation specifies the presence of a double bond in the cis configuration at the 15th carbon position of this fatty acid chain. This very long and monounsaturated fatty acid chain distinguishes it from other sulfatide species that may contain shorter, saturated, or polyunsaturated fatty acids. elsevierpure.com This variation in the acyl chain length and degree of unsaturation is not trivial, as it significantly influences the biophysical properties of the membrane and the specific biological functions of the sulfatide molecule. elsevierpure.comfrontiersin.org
The complete chemical name for this compound is 1-(3-O-sulfo-beta-D-galactosyl)-N-[(15Z)-tetracos-15-enoyl]sphingosine. drugbank.com It is also commonly referred to as C24:1 sulfatide. drugbank.com
Interactive Table: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C48H91NO11S |
| Monoisotopic Mass | 889.631283449 Da |
| Average Mass | 890.301 Da |
| Class | Sulfatide (Glycosphingolipid) |
| Fatty Acyl Chain | Tetracosenoyl (24 carbons) |
| Unsaturation | cis-15 |
Historical Perspectives and Early Research on Sulfatides in Biological Systems
The story of sulfatides began in 1884 when Johann Ludwig Wilhelm Thudichum first isolated a sulfoglycolipid from the human brain, which he named "sulfatide". nih.gov Initially, in 1933, it was believed that the sulfate group was attached to the C6 position of the galactose sugar. wikipedia.org However, through the work of Tamio Yamakawa in 1962, using gas-liquid chromatography, the correct chemical structure was established, revealing that the sulfate group is, in fact, attached to the C3 position of galactose. wikipedia.org
Early research focused on the high abundance of sulfatides in the myelin sheath of the nervous system, suggesting a primary role in nerve insulation and conduction. wikipedia.orgnih.gov These initial studies laid the groundwork for understanding the broader implications of sulfatides in both health and disease. The development of advanced analytical techniques, such as tandem mass spectrometry-based shotgun lipidomics, has more recently enabled researchers to identify and quantify individual lipid molecular species, including specific sulfatide variants like this compound, directly from biological samples. nih.gov This has opened new avenues for investigating the specific roles of different sulfatide species.
Current Academic Significance of this compound Research
The academic significance of this compound has grown substantially as research has unveiled its involvement in a range of physiological and pathological processes beyond its structural role in myelin. Current research highlights its importance in:
Immune Regulation: this compound is an endogenous activator of type II Natural Killer T (NKT) cells, which are a subset of T cells that recognize lipid antigens presented by the CD1d molecule. acs.org This interaction points to a role for this specific sulfatide in modulating immune responses. In some contexts, the C24:1 isoform of sulfatide has been shown to increase the expression of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in regulating immune responses. nih.gov
Neurodegenerative Diseases: Alterations in the levels of specific sulfatide species are linked to various neurodegenerative disorders. For instance, studies on an experimental primate model of Parkinson's disease revealed region-specific changes in sulfatide levels, with a depletion of certain long-chain hydroxylated sulfatides and an elevation of non-hydroxylated sulfatides, including the family to which C24:1 belongs. nih.gov The fatty acid composition of sulfatides is also altered in multiple sclerosis. nih.gov
Myelin Maintenance and Oligodendrocyte Maturation: While sulfatides, in general, are crucial for myelin formation and maintenance, research indicates that the fatty acid chain length of sulfatides changes as oligodendrocytes (the myelin-producing cells of the central nervous system) mature. nih.gov Longer-chain sulfatides, such as the C24 species, become more predominant in the adult brain, suggesting a specific role in mature myelin. nih.gov The depletion of sulfatides can lead to the deterioration of the paranodes, the specialized junctions between myelin and the axon. nih.govnih.gov
Cell Signaling and Membrane Biophysics: The long, unsaturated acyl chain of this compound influences the biophysical properties of cell membranes. elsevierpure.com Unsaturated ceramides (B1148491), the precursors to this sulfatide, have a lesser ability to induce ordered, gel-like domains in membranes compared to their saturated counterparts. elsevierpure.com This can affect membrane fluidity and the function of membrane-associated proteins.
Interactive Table: Comparative Significance of Different Sulfatide Species
| Sulfatide Species (by Fatty Acyl Chain) | Associated Biological Significance |
| C16:0 | Implicated in the regulation of insulin (B600854) secretion. nih.gov May have a role in the pathogenesis of type 1 diabetes. imrpress.com |
| C18:0 | Elevated levels have been implicated as a cause of audiogenic seizures in mice with overexpressed CGT. nih.gov Found in the early stages of oligodendrocyte formation. frontiersin.org |
| C24:0 | May suppress autoimmune attacks on beta cells that lead to type 1 diabetes. imrpress.com |
| C24:1 (this compound) | Activates type II NKT cells. acs.org Levels are altered in some neurodegenerative disease models. nih.govnih.gov Predominant in the adult brain, suggesting a role in mature myelin. nih.gov |
Defining the Research Scope and Exclusions
This article is strictly focused on the chemical compound this compound from a scientific and research perspective. The content adheres to the following scope:
Inclusions: The article provides a detailed overview of the classification, structure, historical context, and current academic significance of this compound. It includes data tables and detailed research findings to support the information presented.
Exclusions: This article explicitly excludes any information related to dosage or administration, as this compound is a subject of basic and preclinical research and not an approved therapeutic. Furthermore, safety and adverse effect profiles are not discussed.
Source Exclusions: Information from commercial vendor websites such as www.benchchem.com, www.smolecule.com, and www.vulcanchem.com has been strictly avoided to maintain a focus on peer-reviewed scientific literature and established databases.
Properties
Molecular Formula |
C48H91NO11S |
|---|---|
Molecular Weight |
890 |
Appearance |
Unit:1 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-Tetracosenoyl-sphingosyl-beta-D-galactoside-3-sulfate; N-Nervonyl-sulfatide; N-24:1-Sulfatide |
Origin of Product |
United States |
Biosynthetic Pathways and Regulation of N Tetracosenoyl Cis 15 Sulfatide
Enzymatic Synthesis of the Ceramide Backbone and Acyl Chain Incorporation
The foundational structure of N-Tetracosenoyl-(cis-15)-sulfatide is a ceramide molecule distinguished by its very-long-chain fatty acid. This initial phase occurs in the endoplasmic reticulum.
Role of Ceramide Synthases in N-Tetracosenoyl-Sphingosine Formation
The synthesis of the ceramide backbone is a complex process managed by a family of six distinct ceramide synthase (CerS) enzymes in mammals. Each CerS isoform exhibits specificity for fatty acyl-CoAs of particular chain lengths. nih.govfrontiersin.org
Ceramide Synthase 2 (CerS2) is the key enzyme responsible for incorporating very-long-chain (VLC) fatty acids, specifically those with C22 to C24 acyl chains, into the ceramide structure. nih.govfrontiersin.org This specificity makes CerS2 essential for the synthesis of N-Tetracosenoyl-sphingosine, the direct precursor to the target sulfatide. The enzyme catalyzes the N-acylation of a sphingoid base (like sphinganine (B43673) or sphingosine) with a C24 fatty acyl-CoA. nih.govfrontiersin.orgfrontiersin.org Studies using CerS2 null mice have confirmed its role, demonstrating that the absence of this enzyme leads to a dramatic reduction in ceramides (B1148491) containing C22-C24 acyl chains. nih.gov
The acyl-CoA specificity of the CerS enzymes is determined by a remarkably small region within their structure. Research has pinpointed that a sequence of just 11 amino acids, located in a loop between the last two transmembrane domains, dictates which fatty acyl-CoA is selected. nih.gov Exchanging this 11-residue sequence between different CerS enzymes can alter their substrate specificity, highlighting its critical role in defining the final ceramide structure. nih.gov
| Enzyme | Substrate Specificity (Acyl-CoA Chain Length) | Product |
| CerS1 | C18 | C18-Ceramide |
| CerS2 | C22-C24 | C22-C24-Ceramide (e.g., N-Tetracosenoyl-sphingosine) |
| CerS3 | ≥C26 | C26 and longer Ceramides |
| CerS4 | C18-C20 | C18-C20-Ceramide |
| CerS5/CerS6 | C16 | C16-Ceramide |
Specificity of Fatty Acyl-CoA Ligases for the (cis-15)-Tetracosenoyl Moiety
Before the tetracosenoyl moiety can be incorporated by CerS2, it must first be activated into a high-energy thioester, N-Tetracosenoyl-(cis-15)-CoA. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS). For very-long-chain fatty acids (VLCFAs) like nervonic acid (cis-15-tetracosenoic acid), this function is performed by very long-chain acyl-CoA synthetases (VLC-ACS) . nih.govnih.gov
These enzymes are also known as Fatty Acid Transport Proteins (FATPs). nih.gov Specifically, research has shown that FATP2 , which is synonymous with very long-chain acyl-CoA synthetase, directly interacts with CerS2 in the liver, suggesting a coordinated mechanism for the synthesis of VLC-ceramides. nih.gov This interaction facilitates the efficient channeling of the newly activated fatty acyl-CoA to the ceramide synthase enzyme. Immunoprecipitation studies indicate that the same ligase is likely responsible for activating both saturated (e.g., lignoceric acid, C24:0) and monounsaturated (e.g., nervonic acid, C24:1) very-long-chain fatty acids. nih.gov The activation reaction is a two-step process that requires ATP. wikipedia.org
Glycosylation and Sulfation Processes
Once N-tetracosenoyl-sphingosine (ceramide) is formed in the endoplasmic reticulum, it is transported to the Golgi apparatus for the subsequent addition of sugar and sulfate (B86663) groups.
Formation of Galactosylceramide Precursors
The first step in the Golgi is the conversion of the ceramide into galactosylceramide (GalCer). This reaction is a critical branching point in sphingolipid synthesis. The enzyme UDP-galactose:ceramide galactosyltransferase (CGT) , encoded by the UGT8 gene, catalyzes the transfer of a galactose molecule from the activated sugar donor UDP-galactose to the C-1 hydroxyl group of the ceramide backbone. researchgate.netwikipedia.orgsinobiological.com This creates the galactosylceramide precursor, which is essential for the final step of sulfatide synthesis. The CGT enzyme is located on the luminal side of the endoplasmic reticulum and Golgi apparatus. researchgate.netwikipedia.org
Activity and Regulation of Cerebroside Sulfotransferase (CST)
The terminal step in the biosynthesis of this compound is the sulfation of the galactosylceramide precursor. This reaction is catalyzed by the enzyme Cerebroside Sulfotransferase (CST) . researchgate.net CST is a Golgi-resident enzyme that transfers a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 3'-hydroxyl position of the galactose residue on galactosylceramide. researchgate.netnih.gov
CST is the sole enzyme responsible for the synthesis of sulfatides (B1148509), which are vital components of the myelin sheath. researchgate.net The activity of CST is dependent on the availability of its two substrates: galactosylceramide and PAPS. Studies using epitope-tagged versions of the enzyme have shown that murine CST localizes to the Golgi apparatus and that it can form homodimers. nih.gov This dimerization is mediated by the lumenal domain of the enzyme and has been confirmed in living cells, suggesting it is an important feature for its native function and regulation. nih.gov
Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes
The synthesis of this compound is tightly controlled through the regulation of its key biosynthetic enzymes at multiple levels, ensuring its production is matched to cellular needs.
Transcriptional Regulation:
CERS2: The expression of the CERS2 gene is subject to transcriptional control. For instance, its mRNA levels have been observed to decrease in response to the hormone leptin and to increase in certain pathological states, such as in the livers of mice lacking the gene entirely, suggesting a feedback mechanism. nih.gov
UGT8 (CGT): The UGT8 gene is regulated by several transcription factors. Its expression can be positively influenced by Nkx2.2 and SOX9, while being negatively modulated by OLIG2. wikipedia.orgnih.gov Elevated expression of UGT8 has been linked to increased malignancy and the potential for metastasis in certain cancers, highlighting the importance of its transcriptional control. nih.gov
Post-Translational Regulation:
CerS2: Evidence suggests that CerS2 activity is modulated after translation. This includes regulation by phosphorylation and through protein-protein interactions, such as forming dimers with other ceramide synthases or with the acyl-CoA synthetase FATP2. nih.govnih.govmdpi.com Furthermore, alternative splicing of CERS2 mRNA has been identified as a post-transcriptional mechanism that can generate different protein isoforms, potentially altering function or regulation. nih.gov
UGT8 (CGT): This enzyme undergoes post-translational modifications, including glycosylation , which is common for proteins processed through the Golgi. genecards.org It has also been shown to form oligomers, which may play a role in regulating its enzymatic activity. genecards.org
CST: The primary known post-translational regulation for CST is its ability to form homodimers . This dimerization occurs within the Golgi apparatus and is mediated by the enzyme's lumenal domain, which is crucial for its function in living cells. nih.gov
Substrate Availability and Metabolic Flux Control in Sulfatide Synthesis
The primary substrates for the synthesis of the ceramide backbone of this compound are L-serine and palmitoyl-CoA, which initiate the de novo sphingolipid synthesis pathway. The subsequent elongation and desaturation of the fatty acyl chain, as well as the final sulfation step, are also subject to strict regulatory controls.
Control of N-Tetracosenoyl-CoA Availability
The N-tetracosenoyl (C24) acyl chain is a very-long-chain fatty acid (VLCFA) synthesized by a family of enzymes known as fatty acid elongases (ELOVLs) located in the endoplasmic reticulum. nih.govwikipedia.org The synthesis of VLCFAs occurs through a four-step cycle of condensation, reduction, dehydration, and a second reduction, with each cycle adding two carbons to the growing fatty acyl-CoA chain. nih.gov The initial rate-limiting step is catalyzed by an ELOVL elongase. nih.gov
The specificity for producing the C24 acyl chain is determined by the expression and activity of specific ELOVL isoforms. Mammals have seven different ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities. nih.gov ELOVL1 is particularly important for the elongation of saturated and monounsaturated fatty acyl-CoAs from C18 up to C26. nih.gov Therefore, the expression level and activity of ELOVL1 are critical determinants of the cellular pool of tetracosenoyl-CoA available for ceramide synthesis.
The introduction of the cis-15 double bond into the tetracosenoyl chain is catalyzed by a fatty acid desaturase. While the specific enzyme responsible for this desaturation in mammals has not been definitively identified, it is known that delta-15 desaturases (also known as ω-3 desaturases) are responsible for creating double bonds at the 15th carbon from the methyl end of fatty acids. nih.govwikipedia.org These enzymes typically act on C18 and C20 fatty acids. nih.gov It is plausible that a related enzyme with specificity for VLCFAs is responsible for this modification. The expression and activity of this putative desaturase would be another key regulatory point in the synthesis of the specific N-Tetracosenoyl-(cis-15) acyl chain.
Ceramide Synthase Specificity
The incorporation of the N-tetracosenoyl-(cis-15) acyl-CoA into the ceramide backbone is catalyzed by a family of ceramide synthases (CerS). There are six mammalian CerS isoforms (CerS1-6), each exhibiting a distinct preference for fatty acyl-CoAs of specific chain lengths. nih.gov CerS2, for instance, shows a high specificity for very-long-chain acyl-CoAs, particularly C22- and C24-CoAs. nih.govelsevierpure.com Therefore, the tissue-specific expression and activity of CerS2 are crucial for the synthesis of N-tetracosenoyl ceramides. elsevierpure.com The specificity of CerS enzymes is determined by a region of approximately 150 amino acids within the Tram-Lag-CLN8 (TLC) domain, and can be narrowed down to an 11-residue sequence in a loop between the last two putative transmembrane domains. nih.govnih.gov
Regulation of PAPS Availability and Transport
The final step in the biosynthesis of this compound is the sulfation of its precursor, galactosylceramide. This reaction is catalyzed by cerebroside sulfotransferase (CST) in the Golgi apparatus and utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor. wikipedia.orgreactome.org
The availability of PAPS is a critical factor regulating the sulfation process. reactome.org PAPS is synthesized in the cytosol from ATP and inorganic sulfate in a two-step enzymatic reaction catalyzed by the bifunctional enzyme PAPS synthase (PAPSS). reactome.org The synthesis of PAPS can be limited by the availability of sulfate. reactome.org Once synthesized in the cytosol, PAPS must be transported into the lumen of the Golgi apparatus where sulfation occurs. This transport is mediated by specific PAPS transporters, such as SLC35B2 and SLC35B3. reactome.org Overexpression of PAPS transporter 1 has been shown to increase the sulfation of chondroitin (B13769445) sulfate, indicating that the concentration of PAPS in the Golgi can be a rate-limiting factor for sulfation reactions. nih.gov
However, studies in brachymorphic mice, which have a defect in PAPS synthesis, have shown that the sulfation of galactocerebroside to form sulfatide is not as stringently regulated by tissue levels of PAPS as the sulfation of glycosaminoglycans. nih.gov This suggests that the CST enzyme may have a high affinity for PAPS, allowing sulfatide synthesis to proceed even at lower PAPS concentrations.
Hormonal and Cellular Regulation
Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Function | Cellular Location | Substrates | Product |
| Fatty Acid Elongase (ELOVL1) | Elongation of very-long-chain fatty acids | Endoplasmic Reticulum | C18-CoA and longer acyl-CoAs, Malonyl-CoA | Tetracosenoyl-CoA (C24:0-CoA) |
| Fatty Acid Desaturase (putative) | Introduction of a cis double bond at the 15th position | Endoplasmic Reticulum | Tetracosenoyl-CoA | Tetracosenoyl-(cis-15)-CoA |
| Ceramide Synthase 2 (CerS2) | Acylation of sphingoid base with very-long-chain fatty acids | Endoplasmic Reticulum | Sphinganine, Tetracosenoyl-(cis-15)-CoA | Dihydro-N-Tetracosenoyl-(cis-15)-ceramide |
| Dihydroceramide Desaturase (DES) | Introduction of a double bond into the sphingoid base | Endoplasmic Reticulum | Dihydro-N-Tetracosenoyl-(cis-15)-ceramide | N-Tetracosenoyl-(cis-15)-ceramide |
| Ceramide Galactosyltransferase (CGT) | Galactosylation of ceramide | Endoplasmic Reticulum | N-Tetracosenoyl-(cis-15)-ceramide, UDP-galactose | N-Tetracosenoyl-(cis-15)-galactosylceramide |
| Cerebroside Sulfotransferase (CST) | Sulfation of galactosylceramide | Golgi Apparatus | N-Tetracosenoyl-(cis-15)-galactosylceramide, PAPS | This compound |
Table 2: Regulatory Factors in this compound Synthesis
| Regulatory Point | Controlling Factors | Effect on Synthesis |
| VLCFA Elongation | Expression and activity of ELOVL1 | Determines the availability of the C24 acyl chain |
| Fatty Acid Desaturation | Expression and activity of a putative Δ15-desaturase | Creates the specific cis-15 double bond |
| Ceramide Synthesis | Expression and activity of CerS2; Availability of L-serine and palmitoyl-CoA | Incorporates the specific C24 acyl chain into ceramide |
| PAPS Synthesis | Activity of PAPS synthase; Availability of sulfate and ATP | Determines the cellular pool of the sulfate donor |
| PAPS Transport | Activity of Golgi PAPS transporters (e.g., SLC35B2/3) | Controls the concentration of PAPS in the Golgi lumen |
| Hormonal Control | Insulin (B600854), TRH, Growth Hormone, Glucagon | Modulates the overall rate of sulfatide synthesis in neural cells |
Metabolic Turnover and Catabolic Pathways of N Tetracosenoyl Cis 15 Sulfatide
Enzymatic Hydrolysis and Desulfation Mechanisms
The initial and rate-limiting step in the degradation of sulfatides (B1148509) is the hydrolysis of the sulfate (B86663) ester bond. This reaction is catalyzed by a specific lysosomal enzyme and requires the assistance of an activator protein to make the lipid substrate accessible.
Arylsulfatase A (ARSA) is the key lysosomal enzyme responsible for the desulfation of sulfatides. nih.govactamedicamarisiensis.ronih.gov It specifically hydrolyzes the 3-O-sulfate group from galactosylceramides, including N-Tetracosenoyl-(cis-15)-sulfatide, to produce galactosylceramide. nih.gov The enzymatic action of ARSA is essential for the proper turnover of sulfatides. For this hydrolysis to occur, the presence of a sphingolipid activator protein, specifically saposin B (SapB), is required. wikipedia.orgnih.gov SapB extracts the sulfatide from the lysosomal membrane, making it accessible to the soluble ARSA enzyme. wikipedia.orgnih.gov
A deficiency in ARSA activity, due to genetic mutations, leads to the lysosomal storage disease known as metachromatic leukodystrophy (MLD). wikipedia.orgnih.gov In this condition, the inability to degrade sulfatides results in their accumulation, particularly in the myelin-producing oligodendrocytes of the central nervous system and Schwann cells of the peripheral nervous system. wikipedia.orgcaymanchem.com This accumulation is cytotoxic and leads to progressive demyelination and severe neurological symptoms. caymanchem.com Interestingly, some individuals may exhibit low ARSA activity without clinical symptoms, a condition termed ARSA pseudodeficiency. actamedicamarisiensis.ro
The degradation of sulfatides is a catabolic process that takes place within the lysosomes. wikipedia.orgnih.gov These organelles contain a host of hydrolytic enzymes that break down various macromolecules. The acidic environment of the lysosome is optimal for the function of enzymes like ARSA. The entire process is a sequential breakdown. Following the ARSA-mediated desulfation of sulfatide to galactosylceramide, the latter is further hydrolyzed by another lysosomal enzyme, galactosylceramidase (GALC), to yield ceramide and galactose. researchgate.net The resulting ceramide can then be further broken down into a sphingoid base and a fatty acid.
The proper functioning of this lysosomal degradation pathway is critical. A defect in ARSA or its activator protein, saposin B, disrupts this pathway, leading to the accumulation of sulfatides. nih.govnih.gov This accumulation within the lysosomes is the primary pathogenic mechanism of metachromatic leukodystrophy. caymanchem.com
Identification and Fate of Catabolic Intermediates
The primary catabolic intermediates in the degradation of this compound are galactosylceramide and subsequently, ceramide.
Galactosylceramide: This is the immediate product of ARSA action on sulfatide. It is an important lipid in its own right, being a major component of myelin. In the catabolic pathway, it is the substrate for the enzyme galactosylceramidase. researchgate.net
Ceramide: Produced from the hydrolysis of galactosylceramide, ceramide is a central molecule in sphingolipid metabolism. It can be further catabolized into sphingosine (B13886) and a fatty acid, which can then be recycled for the synthesis of new sphingolipids or other molecules, or be further degraded.
An alternative, though less characterized, sulfatase-independent degradation pathway has been suggested. nih.gov This pathway would involve the direct generation of ceramide from sulfatide without prior desulfation. nih.gov However, the primary and most well-understood pathway proceeds through the action of ARSA.
The deacylated form of sulfatide, lysosulfatide (B1235030), also accumulates in tissues of individuals with MLD. nih.gov The accumulation of both sulfatides and lysosulfatides contributes to the pathology of the disease.
Regulatory Mechanisms of Sulfatide Catabolism
The regulation of sulfatide catabolism is intrinsically linked to the expression and activity of the enzymes and activator proteins involved in the process.
Enzyme and Activator Protein Levels: The rate of sulfatide degradation is directly dependent on the levels and catalytic efficiency of ARSA and the availability of saposin B. nih.govmdpi.com Genetic mutations affecting the ARSA gene can lead to the production of an unstable or inactive enzyme, significantly reducing or eliminating its function. nih.gov Similarly, mutations in the gene for prosaposin, the precursor protein to saposin B, can lead to a deficiency in this essential activator protein, thereby impairing sulfatide degradation even with normal ARSA activity. mdpi.com
Substrate Availability: The synthesis of sulfatides is regulated by the enzymes ceramide galactosyltransferase (CGT) and cerebroside sulfotransferase (CST). nih.gov The level of sulfatide synthesis can influence the load on the catabolic pathway. For instance, in a mouse model of MLD, overexpression of CGT, which increases sulfatide production, exacerbated the demyelination phenotype. nih.gov
Transcriptional Regulation: Peroxisome proliferator-activated receptor α (PPARα) has been shown to regulate the synthesis of sulfatides by influencing the activity of CST. researchgate.net While this is primarily a regulatory mechanism for synthesis, it indirectly impacts catabolism by controlling the amount of substrate available for degradation.
The intricate interplay between the synthesis, degradation, and regulatory factors ensures the maintenance of appropriate levels of sulfatides, which are vital for normal physiological functions.
Cellular and Subcellular Distribution of N Tetracosenoyl Cis 15 Sulfatide
Localization within Key Biological Tissues and Organs
The strategic placement of sulfatides (B1148509) within specific tissues underscores their functional importance. Research has identified high concentrations in the nervous system, immune cells, and several other vital organs.
N-Tetracosenoyl-(cis-15)-sulfatide is a major and indispensable lipid component of the myelin sheath in the central nervous system (CNS). Constituting approximately 4% of total myelin lipids, it is highly expressed in brain tissue. nih.govnih.govresearchgate.net The myelin sheath is a multi-layered membrane that insulates neuronal axons, facilitating the rapid and efficient transmission of nerve impulses. nih.govresearchgate.net Sulfatides are considered a major class of myelin-specific lipids, crucial for both the formation and maintenance of this structure. researchgate.netnih.gov Their high enrichment within the myelin membrane points to a specialized function in maintaining the unique lipid-rich composition required for proper insulation and axonal support. nih.gov
| Location | Relative Abundance | Primary Role |
|---|---|---|
| Myelin Sheath (CNS) | High (approx. 4% of myelin lipids) nih.gov | Structural integrity, insulation, maintenance of axo-glial junctions nih.govnih.gov |
| Oligodendrocytes | High | Synthesis site for myelin components nih.gov |
Sulfatides are present in various components of the immune system, where they are involved in cellular interactions and immune responses. frontiersin.org They are found in the spleen and are known to interact with innate immunity receptors. frontiersin.orgnih.gov For instance, the binding of sulfatides to L-selectin is a crucial step for the infiltration of monocytes, a type of immune cell, into the kidney interstitium. nih.gov Furthermore, the resident immune cells of the brain, known as microglia, utilize lipid rafts, which are rich in lipids like sulfatides, for critical functions such as initiating inflammatory responses. nih.gov
| Immune Component | Observed Interaction/Function |
|---|---|
| Monocytes | Facilitates infiltration into tissues via L-selectin binding nih.gov |
| Microglia | Component of lipid rafts involved in immune signaling nih.gov |
| Spleen | Abundant presence suggests a role in immune function frontiersin.org |
| Innate Immunity Receptors | Acts as a ligand, modulating immune responses nih.gov |
Beyond the nervous and immune systems, sulfatides are abundantly located in several other major organs. frontiersin.orgnih.gov High concentrations are found in the kidney, particularly in the apical membranes of the distal tubules. nih.gov The gastrointestinal tract, including the glandular stomach epithelium, and the pancreas also show significant sulfatide presence. frontiersin.orgnih.gov While direct research on its abundance in the liver is less specific, its presence in the broader context of organ systems is well-documented. nih.gov
| Organ/System | Specific Location | Reference |
|---|---|---|
| Kidney | Apical membranes of distal tubuli | nih.gov |
| Gastrointestinal Tract | Glandular stomach epithelium | nih.gov |
| Pancreas | Islet of Langerhans | nih.gov |
| Trachea | General tissue | frontiersin.orgnih.gov |
Subcellular Compartmentalization and Membrane Dynamics
At the subcellular level, this compound is not uniformly distributed. It is primarily localized in the Golgi apparatus, lysosomes, and cellular membranes, where it plays a dynamic role in membrane structure and function. nih.gov
Sulfatide is integral to the structural integrity and stability of the myelin membrane. It is required for the proper establishment and maintenance of the connections between the axon and the myelin sheath, known as axo-glial junctions. nih.gov Experimental models lacking sulfatide exhibit significant myelin abnormalities, including uncompacted myelin sheaths. nih.gov This is because sulfatide facilitates crucial interactions between myelin proteins, such as Proteolipid Protein (PLP), which are necessary for the tight wrapping of the myelin layers. nih.gov Moreover, sulfatide directly binds to Neurofascin 155 (NF155), an adhesion molecule essential for the stability of the paranodal junctions, which are critical for nerve impulse conduction. researchgate.net The depletion of sulfatide, even in adult life, can lead to a loss of axonal integrity and function, independent of demyelination itself. nih.gov
Sulfatides are key components of specialized membrane microdomains known as lipid rafts. researchgate.net These are dynamic, cholesterol- and sphingolipid-enriched regions within the cell membrane that serve as organizing centers for signal transduction and protein trafficking. frontiersin.orgnih.gov Within these rafts, sulfatides and galactosylceramide increase the thickness of the membrane and help shield cholesterol from the aqueous environment. researchgate.net The association of key myelin proteins like PLP and NF155 with these lipid rafts is a critical step in the assembly and stabilization of the myelin membrane. nih.gov Sulfatide is specifically required for the transport of PLP to the myelin membrane and for the recruitment of NF155 into lipid rafts during the final stages of myelin development. nih.gov The negatively charged headgroup of sulfatide influences its packing arrangement within these domains, contributing to the unique biophysical properties of the myelin sheath. frontiersin.orgnih.gov
Localization on Extracellular Leaflet of Plasma Membranes
This compound, a member of the sulfatide class of glycosphingolipids, is predominantly situated on the exterior-facing surface of the cell. wikipedia.orgnih.gov Scientific evidence indicates that these lipids are key components enriched in the outer leaflet of the plasma membrane across various eukaryotic cells. nih.govnih.govfrontiersin.org
Once synthesized in the Golgi apparatus, sulfatide is transported and integrated into the cell membrane, with a specific orientation that places its sugar and sulfate (B86663) headgroup towards the extracellular space. nih.gov This strategic positioning on the outer leaflet is crucial for its function as a receptor for a variety of cell-surface proteins and its involvement in cell-cell interactions. nih.govfrontiersin.org Studies have shown that sulfatide can associate with specific microdomains within the plasma membrane known as lipid rafts. frontiersin.org The interaction of sulfatide with other membrane components, such as the cell adhesion protein neurofascin (NFASC), is dependent on its presence in the outer membrane leaflet, highlighting the importance of this localization for maintaining cellular structure and function. nih.gov This extracellular orientation allows sulfatide to participate in a wide array of biological processes, including signal transduction and interactions with extracellular matrix proteins. nih.gov
Variations in Distribution Across Different Cell Types
The concentration and distribution of this compound vary significantly among different cell types within the nervous and immune systems. While it is most abundant in myelinating cells, it is also present in other neural and immune cells, where it performs distinct functions. nih.govnih.gov
Oligodendrocytes and Schwann Cells: These glial cells are responsible for myelinating axons in the central nervous system (CNS) and peripheral nervous system (PNS), respectively. youtube.comyoutube.com Sulfatides are a major lipid component of the myelin sheath, constituting a significant portion of its lipid content. nih.govaai.orgnih.gov In these cells, sulfatide is crucial not only as a structural element of the multilamellar myelin membrane but also for the maintenance of the paranodal junctions, the specialized regions where the myelin sheath contacts the axon. wikipedia.org The high concentration of sulfatide in oligodendrocytes and Schwann cells underscores its fundamental role in nervous system insulation and signal propagation. nih.gov
Neurons: While primarily associated with myelin, sulfatides are also found in neurons, albeit at much lower concentrations than in oligodendrocytes and Schwann cells. nih.govnih.gov Studies have detected sulfatide in various neuronal compartments, including the cytoplasm and dendrites. nih.gov In certain pathological conditions, such as the lysosomal storage disorder metachromatic leukodystrophy (MLD), a deficiency in the enzyme arylsulfatase A leads to a dramatic accumulation of sulfatide within neurons, which can contribute to neuronal dysfunction and axonal degeneration. nih.govnih.gov This indicates that while present at low levels under normal conditions, the regulation of neuronal sulfatide is critical for neuronal health. nih.govnih.gov
Glia (Astrocytes and Microglia): Sulfatides are also present in other glial cells, including astrocytes and microglia. wikipedia.orgnih.gov Astrocytes show detectable levels of sulfatide, and similar to neurons, these levels can increase significantly in the absence of the degrading enzyme arylsulfatase A. nih.gov In microglia, the resident immune cells of the brain, sulfatide can act as a signaling molecule. aai.org Research has shown that abnormally released sulfatide, for instance during demyelination, can trigger inflammatory responses in both microglia and astrocytes, causing them to adopt an activated state. aai.org
Dendritic Cells: In the immune system, dendritic cells, which are potent antigen-presenting cells, utilize sulfatide in immune recognition processes. nih.gov Dendritic cells express surface molecules called CD1d, which can bind sulfatide and present it as a lipid antigen to a specific subset of T cells known as Type II Natural Killer T (NKT) cells. frontiersin.orgnih.gov This interaction plays a role in modulating immune responses. For instance, the activation of Type II NKT cells by sulfatide presented on dendritic cells can regulate the activity of other immune cells, potentially protecting against certain autoimmune diseases. nih.gov
The table below summarizes the distribution and primary roles of sulfatide in these various cell types.
| Cell Type | Primary Location of Sulfatide | Key Roles |
| Oligodendrocytes | Myelin Sheath (CNS) | Structural component of myelin, axon-myelin interactions, formation of paranodal junctions. wikipedia.orgnih.govnih.gov |
| Schwann Cells | Myelin Sheath (PNS) | Structural component of myelin, axon-myelin interactions, formation of paranodal junctions. wikipedia.orgnih.govnih.gov |
| Neurons | Cytoplasm, Dendrites | Axon-glial interactions, potential role in neuronal plasticity. wikipedia.orgnih.govnih.gov |
| Glia (Astrocytes, Microglia) | Cell Body and Processes | Inflammatory signaling, immune response in the CNS. wikipedia.orgaai.orgnih.gov |
| Dendritic Cells | Cell Surface (bound to CD1d) | Antigen presentation to NKT cells, immune regulation. frontiersin.orgnih.gov |
Molecular Mechanisms and Biological Functions of N Tetracosenoyl Cis 15 Sulfatide
Role in Membrane Stability and Organization
N-Tetracosenoyl-(cis-15)-sulfatide is a significant component of myelin, the lipid-rich sheath that insulates nerve fibers. nih.gov Its presence is critical for the proper structure and function of this vital component of the nervous system.
The paranodal regions are critical junctions where the myelin sheath makes close contact with the axon. nih.govnih.gov Sulfatide plays a vital role in the formation and stability of these axo-glial junctions. nih.gov Studies on mice lacking the enzyme responsible for sulfatide synthesis, cerebroside sulfotransferase (CST), have revealed severe abnormalities in the paranodal regions. nih.govnih.gov A decrease in myelin sulfatide content is directly correlated with the severity of paranodal abnormalities and a reduction in nerve conduction velocity. nih.gov The absence of sulfatide dramatically affects the localization of key proteins at the paranode, such as neurofascin 155, and the major inner tongue myelin protein, myelin-associated glycoprotein (B1211001) (MAG). nih.gov These structural defects at the axo-glial junction, caused by sulfatide deficiency, are believed to be responsible for progressive neurological symptoms like tremors and ataxia. nih.gov The axo-glial junction itself is a complex structure with undulating membranes and intercellular septa, and while structurally symmetrical in some aspects, there are key differences between the axonal and glial membranes. nih.gov
Modulation of Cell Signaling Pathways
Beyond its structural role in myelin, this compound is a key player in the immune system, acting as a lipid antigen that modulates the activity of specific immune cells.
This compound is recognized by CD1d molecules, a class of non-polymorphic, MHC class I-like molecules expressed on antigen-presenting cells (APCs) such as dendritic cells and macrophages. nih.govnih.gov The crystal structure of the mouse CD1d in complex with cis-tetracosenoyl sulfatide reveals that the long fatty acid chain fully occupies the A' pocket of the CD1d binding groove, while the sphingosine (B13886) chain fills the F' pocket. nih.gov A network of hydrogen bonds in the center of the groove orients the ceramide backbone for the insertion of the lipid tails. nih.gov The 3'-sulfated galactose headgroup of the sulfatide is highly exposed, projecting away from the binding pocket, which allows it to be presented to the T-cell receptor (TCR). nih.gov This presentation of sulfatide by CD1d on APCs is a critical first step in the activation of a specific subset of T cells. nih.govnih.gov
The presentation of this compound by CD1d molecules leads to the activation of a distinct population of NKT cells, known as type II NKT cells. nih.govnih.gov These sulfatide-reactive NKT cells are characterized by a more diverse T-cell receptor repertoire compared to the invariant TCR of type I NKT cells. nih.govsemanticscholar.org The activation of these type II NKT cells by sulfatide has been shown to have immunoregulatory effects. For instance, in models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, the activation of sulfatide-reactive type II NKT cells prevents the induction of the disease. nih.gov This protective effect is associated with the inhibition of the effector function of encephalitogenic CD4+ T cells. nih.gov Furthermore, the administration of a synthetic cis-tetracosenoyl sulfatide has been effective in treating ongoing EAE. nih.gov Interestingly, the activation of type II NKT cells by sulfatide can also lead to the inactivation of type I NKT cells and dendritic cells, highlighting a complex regulatory network. nih.gov In the context of asthma models, sulfatide-activated type II NKT cells have been shown to prevent allergic airway inflammation by inhibiting the function of type I NKT cells. nih.govemory.edu
Impact on Cytokine Secretion Profiles
This compound, as part of the broader sulfatide family, demonstrates a complex and context-dependent influence on the secretion of cytokines, which are key signaling molecules in the immune system. The fatty acid chain length of sulfatide isoforms, such as the C24:1 in this compound, is a critical determinant of their biological activity.
Research has shown that sulfatides (B1148509) can either stimulate or suppress cytokine production. For instance, in certain conditions, sulfatides have been found to enhance the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govaai.org Specifically, studies on human monocytes revealed that sulfatides can trigger the gene expression and secretion of TNF-α and IL-8. nih.gov This pro-inflammatory action is dependent on the sulfation of the galactose ring. nih.gov In brain-resident immune cells like microglia and astrocytes, sulfatide has been shown to induce the production of various inflammatory mediators. aai.org
Conversely, other studies have highlighted the anti-inflammatory properties of sulfatides. For example, in lipopolysaccharide (LPS)-stimulated cells, sulfatide has been observed to decrease the secretion of IL-1β and IL-10. nih.gov Furthermore, some sulfatide isoforms, particularly those with long fatty acid chains, can inhibit the secretion of High Mobility Group Box 1 (HMGB1), a late-phase pro-inflammatory cytokine, by preventing the localization of Toll-like receptor 4 (TLR4) within lipid rafts. frontiersin.orgnih.gov The C16:0 isoform of sulfatide has been shown to inhibit the production of IL-1, IL-6, IL-10, TNF-α, and certain chemokines. nih.gov This suggests that different sulfatide species can have opposing effects on cytokine secretion.
The C24:1 sulfatide isoform, in particular, has been noted for its ability to activate type II Natural Killer T (NKT) cells, which can lead to the secretion of cytokines like IL-10, an anti-inflammatory cytokine. researchgate.net This highlights the nuanced role of this compound in modulating cytokine profiles, which can shift between pro-inflammatory and anti-inflammatory responses depending on the cellular context and the presence of other stimuli.
Table 1: Impact of Sulfatides on Cytokine Secretion
| Cytokine | Effect of Sulfatide | Cell Type/Condition | Reference |
| TNF-α | Enhanced expression and secretion | Human monocytes | nih.gov |
| IL-8 | Enhanced expression | Human monocytes | nih.gov |
| IL-1β | Enhanced expression | Human monocytes | nih.gov |
| IL-12 | No effect on expression | Human monocytes | nih.gov |
| IL-6 | Decreased mRNA and secretion | Phytohemagglutinin-stimulated human mononuclear leucocytes | nih.gov |
| IL-1β | Decreased secretion | Lipopolysaccharide-stimulated cells | nih.gov |
| IL-10 | Decreased secretion | Lipopolysaccharide-stimulated cells | nih.gov |
| HMGB1 | Inhibited secretion | LPS-stimulated cells | frontiersin.org |
| IL-1, IL-6, IL-10, TNF-α | Inhibited production (C16:0 isoform) | Not specified | nih.gov |
| IL-10 | Increased secretion (via Type II NKT cells) | Dendritic cells | researchgate.net |
Involvement in Cell Adhesion and Cell-Cell Recognition
This compound is implicated in crucial processes of cell adhesion and recognition, acting as a ligand for various cell adhesion molecules. wikipedia.orgcaymanchem.com These interactions are fundamental for tissue organization, immune surveillance, and neuronal communication.
One of the most well-documented roles of sulfatide in cell adhesion is its interaction with selectins, a family of adhesion molecules involved in the initial tethering and rolling of leukocytes on endothelial surfaces during inflammation. wikipedia.org Sulfatide serves as a ligand for both L-selectin and P-selectin. wikipedia.org This interaction is significant in the context of leukocyte trafficking and platelet aggregation. caymanchem.comahajournals.org For instance, sulfatides on the surface of platelets can bind to P-selectin on other platelets or endothelial cells, contributing to the stability of platelet aggregates in hemostasis and thrombosis. nih.govahajournals.org
Beyond selectins, sulfatides also interact with other important adhesion molecules such as laminin (B1169045) and thrombospondin. caymanchem.comahajournals.org In the nervous system, the binding of sulfatide to molecules like tenascin-R and laminin in the extracellular matrix is thought to initiate signaling cascades that promote myelination by Schwann cells. wikipedia.org This highlights the role of sulfatide in glial-axon interactions and the structural integrity of the myelin sheath. wikipedia.orgnih.gov
Furthermore, sulfatide's presence on the surface of various cells, including cancer cells and red blood cells, suggests its involvement in a wide range of cell-cell recognition events. wikipedia.orgresearchgate.net In sickle cell disease, for example, the exposure of sulfatide on sickle red blood cells is thought to contribute to their increased adhesion to the endothelium, a key factor in vaso-occlusion. researchgate.net The distribution of sulfatide into lipid rafts on the cell membrane may facilitate the formation of adhesive patches, enhancing these interactions. researchgate.net
Immunomodulatory Roles in Innate and Adaptive Immunity
This compound and other sulfatides exert significant immunomodulatory effects, influencing both innate and adaptive immune responses. wikipedia.orgcaymanchem.com These roles are multifaceted, ranging from direct activation of immune cells to the regulation of inflammatory processes.
In the realm of innate immunity, sulfatides can act as endogenous stimulators of brain-resident immune cells, such as microglia, triggering inflammatory responses. aai.org They can also interact with Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. nih.govnih.gov The interaction with TLR4 can be either agonistic or antagonistic depending on the specific sulfatide isoform and the cellular context. For example, long-chain fatty acid sulfatides can block LPS-stimulated TLR4 signaling. nih.gov
With respect to adaptive immunity, sulfatides are recognized as lipid antigens presented by CD1 molecules to NKT cells. wikipedia.orgcaymanchem.com Specifically, sulfatides, including the C24:1 isoform, are presented by CD1d molecules and are recognized by type II NKT cells. researchgate.netnih.govjci.org The activation of these type II NKT cells by sulfatide can have profound regulatory effects on the immune system. For instance, administration of C24:0 sulfatide has been shown to expand the type II NKT cell population, leading to the secretion of the anti-inflammatory cytokine IL-10 and the suppression of diabetogenic T cells in a mouse model of type 1 diabetes. researchgate.net This suggests a protective role for certain sulfatide isoforms in autoimmune conditions. nih.govimrpress.comnih.gov
Furthermore, sulfatides can directly suppress the proliferation of activated T cells, indicating a direct modulatory effect on T cell-mediated immunity. nih.gov This suppressive effect on T cells, coupled with their ability to activate regulatory NKT cells, underscores the potential of sulfatides to dampen excessive immune reactions and promote immune tolerance. nih.gov
Neuroprotective Properties and Mechanisms (in vitro, animal models)
Emerging evidence from in vitro and animal studies suggests that sulfatides, including this compound, possess neuroprotective properties. researchgate.net These effects are mediated through various mechanisms, including the protection against oxidative stress and apoptosis, and the activation of cell survival pathways.
Protection Against Oxidative Stress and Apoptosis
While the degradation of sulfatide can lead to an increase in ceramide, a molecule known to promote neuroinflammation and apoptosis, the presence of sulfatide itself appears to be crucial for neuronal health. researchgate.net An abnormal metabolism of sulfatide is associated with several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. wikipedia.orgnih.gov
Studies have indicated that prosaposin, a protein involved in sulfatide metabolism, can exert neuroprotective effects by reducing oxidative stress. mdpi.com The interaction of prosaposin with G-protein coupled receptors in astrocytes can inhibit signaling pathways that lead to oxidative damage, thereby improving cellular resistance to oxidative stress and protecting neurons. mdpi.com While this is an indirect link, it highlights the importance of the metabolic pathways in which sulfatide is involved for neuronal protection. Apoptosis, or programmed cell death, is a key feature of many neurodegenerative diseases. mdpi.com While excessive accumulation of sulfatide in neurons can be detrimental, leading to hyperexcitability and axonal degeneration, maintaining normal levels is critical for neuronal survival. nih.govjneurosci.org
Activation of Survival Pathways
Sulfatides are involved in signaling pathways that promote cell survival. In the nervous system, sulfatide is not only a structural component of myelin but is also involved in increasing oligodendrocyte survival. nih.gov This is crucial for the maintenance of the myelin sheath, which is essential for proper nerve function. nih.gov
Furthermore, prosaposin and its derivative saposin C can activate signaling pathways such as the ERK and PI3K/Akt pathways, which are known to inhibit apoptosis and promote cell survival. mdpi.com The interaction of sulfatide with mesencephalic astrocyte-derived neurotrophic factor (MANF) is also thought to facilitate its uptake into cells, where it can exert its protective functions. researchgate.net These findings from in vitro and animal models suggest that maintaining sulfatide homeostasis is a critical factor for neuronal health and resilience against neurodegenerative processes.
Pathophysiological Implications of N Tetracosenoyl Cis 15 Sulfatide Dysregulation in Disease Models
Alterations in Sulfatide Metabolism in Neurological Disorders (Mechanistic Studies, Animal Models)
Accumulation in Lysosomal Storage Disorders (e.g., Metachromatic Leukodystrophy)
Metachromatic Leukodystrophy (MLD) is an autosomal recessive lysosomal storage disorder fundamentally characterized by the accumulation of sulfatides (B1148509). jneurosci.orgopenpr.comnih.gov The disease is caused by a deficiency of the lysosomal enzyme arylsulfatase A (ASA), which is responsible for the degradation of sulfatides. nih.govwikipedia.org In the absence of functional ASA, sulfatides, including the N-tetracosenoyl species, cannot be broken down and consequently accumulate within the lysosomes of various cells. pnas.orgactamedicamarisiensis.ro
This storage is particularly detrimental to myelin-producing cells—oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). wikipedia.orgresearchgate.net The intralysosomal buildup of sulfatide is cytotoxic and leads to progressive demyelination, the pathological hallmark of MLD. jneurosci.orgnih.govneurology.org In animal models, such as ASA-deficient mice, this sulfatide storage pattern mimics the human condition. jneurosci.org While baseline ASA knockout mice show sulfatide storage with only mild pathology, models that also overexpress the sulfatide-synthesizing enzyme exhibit significantly increased sulfatide storage, leading to severe neurological symptoms and demyelination reminiscent of human MLD. jneurosci.org The accumulation of sulfatide and its cytotoxic derivative, lysosulfatide (B1235030), disrupts myelin stability, triggers neuroinflammation via microglia and astrocyte activation, and ultimately causes the profound neurological decline seen in the disease. researchgate.netneurology.orgnih.govnih.govfrontiersin.org
| Pathological Feature | Underlying Mechanism | Key Cellular Effects | Consequence in Animal Models |
|---|---|---|---|
| Sulfatide Accumulation | Deficiency of Arylsulfatase A (ASA) enzyme. nih.govwikipedia.org | Intralysosomal storage in oligodendrocytes, Schwann cells, microglia, and neurons. wikipedia.orgresearchgate.netfrontiersin.org | Widespread sulfatide storage in the nervous system. jneurosci.org |
| Demyelination | Cytotoxicity from sulfatide and lysosulfatide buildup; myelin sheath instability. jneurosci.orgnih.govnih.gov | Progressive loss of myelin in CNS and PNS. researchgate.net | Neurological deficits, reduced nerve conduction velocity, axonal degeneration. jneurosci.orgneurology.org |
| Neuroinflammation | Activation of microglia and astrocytes in response to lipid storage and cellular damage. researchgate.netfrontiersin.org | Release of pro-inflammatory cytokines. frontiersin.org | Pronounced astrogliosis and microgliosis in brain and spinal cord. researchgate.netpnas.orgresearchgate.net |
Implications in Neurodegenerative Conditions (e.g., Alzheimer's Disease, Parkinson's Disease - in vitro, animal models)
In contrast to the accumulation seen in MLD, neurodegenerative conditions such as Alzheimer's disease (AD) are associated with a significant deficiency of brain sulfatides. mdpi.comnih.gov This reduction is considered an early event in AD pathogenesis. mdpi.com Animal models have been crucial in establishing a causal link between sulfatide loss and AD-like pathology. Genetic mouse models with a global or adult-onset deficiency of sulfatide demonstrate that these lipid losses are sufficient to cause ventricular enlargement, a feature associated with cognitive decline in AD. mdpi.comnih.gov
Furthermore, studies using tamoxifen-inducible, myelinating glia-specific knockout mice revealed that even mild CNS sulfatide depletion can trigger chronic AD-like neuroinflammation. nih.govnih.gov This includes the activation of disease-associated microglia and astrocytes and the increased expression of AD risk genes such as Apoe and Trem2, without the presence of amyloid-β or tau pathology. nih.govnih.gov These findings from animal models suggest that sulfatide deficiency is a primary driver of neuroinflammation and cognitive impairment in AD pathology. nih.gov In the context of Parkinson's disease, studies have indicated that reduced ASA activity may be a metabolic factor associated with the disease's clinical characteristics, suggesting a potential disruption in sulfatide metabolism. actamedicamarisiensis.ro
Role in Demyelinating Diseases (e.g., Experimental Autoimmune Encephalomyelitis (EAE) as a model for Multiple Sclerosis)
In the context of autoimmune demyelinating diseases, modeled by Experimental Autoimmune Encephalomyelitis (EAE), N-Tetracosenoyl-(cis-15)-sulfatide plays a significant immunomodulatory role. nih.gov This specific isoform is an immunodominant species within the myelin sheath. nih.gov Research using EAE models has shown that the administration of cis-tetracosenoyl sulfatide can significantly ameliorate or even prevent the clinical signs of the disease. nih.gov
The protective mechanism is dependent on the CD1d molecule, a non-polymorphic, MHC class I-like protein that presents lipid antigens. nih.govnih.gov Antigen-presenting cells, such as dendritic cells, present cis-tetracosenoyl sulfatide via CD1d to a distinct subset of Natural Killer T (NKT) cells known as Type II NKT cells. nih.govnih.govfrontiersin.org The activation of these sulfatide-reactive Type II NKT cells initiates a regulatory cascade that suppresses the activity of pathogenic, myelin-reactive T cells, thereby inhibiting the autoimmune attack on the CNS and preventing demyelination. nih.govnih.govfrontiersin.org
| Study Finding | Animal Model | Key Mechanism | Reference |
|---|---|---|---|
| Cis-tetracosenoyl sulfatide is the immunodominant sulfatide species. | Mouse splenocytes (in vitro) | Induces proliferation and IFN-γ secretion from NKT cells. | nih.gov |
| Administration of sulfatide prevents antigen-induced EAE. | CD1d+/+ C57BL/6 mice | The protective effect is absent in CD1d-/- mice, demonstrating CD1d dependence. | nih.gov |
| Sulfatide treatment protects mice from EAE. | Mouse model of MS (EAE) | Activation of Type II NKT cells, which accumulate in the CNS during EAE. | nih.gov |
| Adjuvant-free administration of cis-tetracosenoyl sulfatide ameliorates EAE. | Multiple mouse strains | Demonstrates a potent, direct immunoregulatory effect. | nih.gov |
Involvement in Autoimmune and Inflammatory Responses (in vitro, animal models)
Modulation of Immune Cell Function (e.g., Dendritic Cells, Microglia)
This compound and other sulfatides exert complex, context-dependent effects on immune cells. In pathological conditions involving myelin breakdown, abnormally released sulfatide can act as an endogenous danger signal, triggering inflammatory responses from brain-resident immune cells. nih.gov In vitro studies show that sulfatide can induce primary microglia to adopt an activated morphology and significantly increase the production of various inflammatory mediators. nih.gov
Conversely, sulfatides play a crucial role in immune regulation through their interaction with dendritic cells (DCs). DCs are potent antigen-presenting cells that express CD1d and can present sulfatide to Type II NKT cells. nih.govfrontiersin.orgoup.com This interaction is key to sulfatide's immunosuppressive effects. In some models, the activation of sulfatide-reactive NKT cells induces tolerogenic properties in dendritic cells, which in turn promotes the generation of regulatory T cells (Tregs). nih.gov Moreover, sulfatide can directly compete with other potent immunostimulatory lipids, such as α-galactosylceramide, for binding to the CD1d molecule on DCs. oup.com This competition reduces the presentation of the immunostimulatory lipid, thereby inhibiting the activation of pro-inflammatory Type I NKT cells. oup.com
Mechanisms of Immune Suppression
The immune suppressive capabilities of this compound have been demonstrated in several preclinical models, particularly EAE. nih.govresearchgate.net The primary mechanism involves the CD1d-dependent activation of Type II NKT cells. nih.govfrontiersin.org Once activated by sulfatide, these regulatory Type II NKT cells can suppress autoimmune responses through several downstream pathways.
One major pathway is the subsequent inactivation of pro-inflammatory Type I NKT cells, creating an anti-inflammatory environment. nih.govnih.gov This cross-regulation between NKT cell subsets can lead to the tolerization of dendritic cells and microglia, further dampening the autoimmune response. frontiersin.orgnih.gov Studies have shown that sulfatide-mediated activation of Type II NKT cells inhibits the effector functions of conventional, MHC-restricted CD4+ T cells that attack myelin. nih.gov Beyond the NKT cell axis, sulfatide has been shown to directly suppress the proliferation of polyclonally activated human T cells (both CD4+ and CD8+) and inhibit the development of pro-inflammatory Th17 cells. nih.govresearchgate.net This suggests a multi-faceted approach by which sulfatide can restrain excessive immune reactions. nih.gov
Association with Other Systemic Pathologies (e.g., Cancer, Infectious Diseases, Liver Health - mechanistic studies, cellular models)
The dysregulation of this compound, a specific long-chain sulfatide, is increasingly being implicated in various systemic pathologies beyond the central nervous system. Mechanistic studies, primarily utilizing cellular and in vitro models, have begun to elucidate its role in cancer, infectious diseases, and liver health. This section will focus on the available scientific evidence pertaining to this specific sulfatide isoform.
While direct research on this compound is limited, studies on the closely related C24:1 sulfatide provide significant insights. It is important to note that the majority of the current understanding is derived from research on C24:1 sulfatide, which shares the same acyl chain length and degree of unsaturation.
In the context of cancer, C24:1 sulfatide has been identified as a key antigen for a subset of immune cells known as invariant natural killer T (iNKT) cells and type II NKT cells. researchgate.net Sulfatides are frequently found to be highly expressed in various cancer cell lines and tumor tissues, including lung, gastric, kidney, ovarian, and colorectal cancers. pnas.org The interaction between C24:1 sulfatide and NKT cells can modulate the tumor microenvironment. For instance, treatment of antigen-presenting cells with C24:1 sulfatide has been shown to increase the expression of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune suppression. pnas.org Furthermore, targeting the metabolic pathways of sulfatides has demonstrated potential in cancer therapy, leading to cancer cell death in vitro and reduced tumor growth in animal models. pnas.org
Regarding liver health, the activation of type II NKT cells by sulfatides is recognized as a mechanism for controlling inflammatory liver diseases. wikipedia.org C24:1 sulfatide has been specifically identified as an efficient activator of these regulatory immune cells. nih.gov
The role of this compound in infectious diseases is less clear, with a notable lack of direct antimicrobial or membrane disruption studies for this specific molecule. However, the broader class of sulfatides is known to be involved in host-pathogen interactions.
| Research Area | Finding | Cell/Model System |
| Cancer | C24:1 sulfatide is a well-characterized antigen for vNKT cells and is commonly found in tumor cells. researchgate.net | Mouse and human tumor cells |
| Treatment of antigen-presenting cells with C24:1 sulfatide increased the expression of IDO1, which is involved in tumor immune suppression. pnas.org | Antigen-presenting cells | |
| Targeting sulfatide metabolism resulted in ceramide-induced lethal mitophagy and subsequent cancer cell death. pnas.org | In vitro cancer cell lines | |
| Inhibition of sulfatide synthesis attenuated tumor growth. pnas.org | Mutant Kras;Gnas allografts | |
| Liver Health | Activation of type II NKT cells with sulfatide controls inflammatory liver diseases. wikipedia.org | Animal models of liver disease |
| C24:1 sulfatide is an efficient activator of type II NKT cells. nih.gov | In vitro NKT cell activation assays |
Antimicrobial Properties and Membrane Disruption Mechanisms (in vitro)
There is a significant lack of in vitro studies specifically investigating the antimicrobial properties and membrane disruption mechanisms of this compound. The current body of scientific literature does not provide direct evidence of this compound's ability to inhibit microbial growth or disrupt microbial cell membranes. While the broader class of sulfatides has been implicated in interactions with pathogens, specific data from in vitro antimicrobial assays for this long-chain sulfatide are not available.
Role in Host-Pathogen Interactions
The specific role of this compound in host-pathogen interactions is an emerging area of research with limited direct evidence. However, studies on the broader class of sulfatides and the closely related C24:1 sulfatide isoform provide some insights into its potential involvement.
Sulfatides, in general, are known to function as cell surface receptors for various pathogens, including viruses and bacteria. caymanchem.com This interaction is often a critical step in the pathogen's ability to adhere to and enter host cells.
Advanced Analytical Methodologies for N Tetracosenoyl Cis 15 Sulfatide Research
Mass Spectrometry (MS)-Based Lipidomics Approachesnih.govnih.govnih.govnih.govnih.govlipidmaps.org
Mass spectrometry has become an indispensable tool in lipid research, offering unparalleled sensitivity and structural information. nih.gov MS-based approaches are central to identifying and quantifying individual lipid species from complex biological extracts. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for the sensitive quantification of sulfatides (B1148509) in various biological matrices, including tissues, plasma, urine, and cerebrospinal fluid (CSF). nih.govnih.gov This technique couples the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. Researchers have developed robust LC-MS/MS assays to measure both total sulfatide content and the levels of individual molecular species. nih.gov
In these methods, sulfatide species are typically separated on a C18 reversed-phase column and detected using a mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). The MRM approach provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. For instance, the sulfatide containing a C24:1 fatty acyl chain (a class to which N-Tetracosenoyl-(cis-15)-sulfatide belongs) is frequently observed and quantified, often representing one of the more abundant species in biological samples. researchgate.net The use of stable isotope-labeled internal standards, such as C18:0-D3-sulfatide or synthetic C12-sulfatide, is crucial for accurate quantification, correcting for variations in sample extraction and instrument response. lipidmaps.orgresearchgate.net
Table 1: LC-MS/MS Parameters for Sulfatide Analysis
| Parameter | Description | Finding | Source |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enables sensitive quantification of individual sulfatide species. | nih.govnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Optimal for detecting deprotonated sulfatide molecules [M-H]⁻. | nih.gov |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity for targeted analysis. | lipidmaps.org |
| Common Species | C24:1 Sulfatide (m/z 888) | Often one of the most intense sulfatide species detected in CSF. | lipidmaps.orgresearchgate.net |
| Internal Standard | C18:0-D3-Sulfatide, C12-Sulfatide | Used for accurate quantification by correcting for analytical variability. | lipidmaps.orgresearchgate.net |
Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful technique used to visualize the spatial distribution of molecules, including lipids like sulfatides, directly within tissue sections. nih.govnih.gov This method provides crucial information on the localization of specific lipid species in morphologically distinct regions of a tissue, such as correlating the presence of this compound with specific cell types or anatomical structures. nih.gov
The process involves coating a thin tissue section with a chemical matrix that absorbs energy from a laser. The laser is fired at discrete spots across the tissue, desorbing and ionizing molecules from the surface. The mass spectrometer then analyzes the ions from each spot, generating a mass spectrum. By compiling the data from all spots, a two-dimensional ion density map is created, showing the distribution of specific molecules. This technique has been successfully used to map the distribution of sulfatides in various tissues, providing insights into their biological roles and accumulation in disease states. nih.govlipidmaps.org
High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which are essential for determining the elemental composition of an unknown compound. nih.gov For a molecule like this compound, HR-MS can confirm its chemical formula (C₄₈H₉₁NO₁₁S) by measuring its mass with a high degree of accuracy, typically to within a few parts per million (ppm).
This precision is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. Furthermore, HR-MS is invaluable for structural elucidation. When combined with tandem mass spectrometry (HR-MS/MS), it provides accurate mass measurements of fragment ions, which helps in piecing together the molecule's structure, such as identifying the specific fatty acyl chain (C24:1) and the sphingoid base (d18:1) that constitute the sulfatide. nih.govlipidmaps.org
Tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural characterization of lipids. In an MS/MS experiment, a specific precursor ion, such as the deprotonated molecule of this compound ([M-H]⁻ at m/z 888.6), is selected and fragmented. lipidmaps.orgresearchgate.net The resulting product ions provide a structural fingerprint of the molecule.
Analysis of sulfatide standards using electrospray ionization (ESI)-MS/MS reveals common fragmentation patterns as well as ions that are unique to the fatty acid substituent. nih.gov Key fragment ions observed in the negative ion mode include:
An ion at m/z 96.96 , corresponding to the sulfate (B86663) group ([HSO₄]⁻).
An ion at m/z 80.96 , corresponding to the sulfite (B76179) radical anion ([SO₃]⁻•).
Fragments resulting from cleavage of the glycosidic bond, which helps confirm the ceramide backbone.
Ions that are specific to the fatty acyl chain, allowing for the identification of the tetracosenoyl (C24:1) group. nih.gov
This fragmentation analysis is essential for confirming the identity of the sulfatide and distinguishing it from other lipid species in a complex mixture. researchgate.net
Table 2: Characteristic MS/MS Fragments of Sulfatides (Negative Ion Mode)
| m/z (mass-to-charge ratio) | Ion Identity | Significance | Source |
| 888.6 | [M-H]⁻ | Precursor ion for C24:1 sulfatide (d18:1/24:1). | lipidmaps.orgresearchgate.net |
| 96.96 | [HSO₄]⁻ | Confirms the presence of the sulfate group. | nih.gov |
| 80.96 | [SO₃]⁻• | A characteristic fragment of sulfated lipids. | nih.gov |
| Variable | Fatty Acyl Fragments | Ions specific to the C24:1 fatty acid, confirming its identity. | nih.gov |
Chromatographic Separation Techniques for Purification and Analysisnih.govlipidmaps.orgresearchgate.net
Chromatographic techniques are fundamental for isolating this compound from complex lipid extracts prior to analysis, ensuring that mass spectrometric measurements are accurate and free from interference.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for separating different lipid classes and individual molecular species. researchgate.net For sulfatide analysis, reversed-phase HPLC is commonly employed.
In a typical setup, a lipid extract is injected into the HPLC system, and compounds are separated based on their hydrophobicity. A C18 or C8 stationary phase is often used, with a mobile phase gradient consisting of solvents like water, methanol, or acetonitrile, often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. lipidmaps.org This separation is crucial because different sulfatide species, which vary only in their fatty acid chain length or degree of saturation, can be resolved from one another before they enter the mass spectrometer for detection and quantification. nih.govresearchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a foundational and widely used technique for the separation and qualitative analysis of lipids, including sulfatides. The principle of TLC involves spotting a lipid extract onto a stationary phase, typically a plate coated with a thin layer of silica (B1680970) gel, and developing it in a chamber with a mobile phase (a solvent mixture). Lipids separate based on their polarity; less polar lipids travel further up the plate with the solvent front, while more polar lipids, like the negatively charged sulfatides, interact more strongly with the silica and have lower mobility.
For visualization, various methods can be employed after the separation. A common approach is using a UV lamp if the compounds are UV-active, or spraying the plate with reagents that react with lipids to produce colored spots. youtube.com For sulfatides specifically, dyes like Azure A or cresyl violet are often used, which stain the sulfatides blue or purple, respectively, allowing for their specific identification within a complex mixture of other glycolipids.
Research Findings: In a study investigating the link between sulfatide composition and colorectal carcinoma, researchers utilized TLC followed by TLC immunostaining and densitometric scanning for qualitative and quantitative analysis. nih.gov Glycolipids were extracted from primary colorectal cancer tumors and adjacent normal mucosa. nih.gov The analysis revealed two distinct sulfatide bands, designated CSE-A and CSE-B. The study found significant alterations in the levels of these sulfatide species in cancerous tissue compared to normal tissue, suggesting that changes in sulfatide composition may be involved in the progression of colorectal adenocarcinoma. nih.gov
| Sulfatide Band | Change in Cancerous Tissue vs. Normal Tissue | Correlation with Lymph Node Metastasis | Correlation with Dukes Stage |
|---|---|---|---|
| CSE-A | Significantly decreased | Lower levels associated with higher CSE ratio in metastatic tumors | Lower levels contribute to higher CSE ratios in advanced stages (C and D) |
| CSE-B | Significantly increased | Higher levels associated with higher CSE ratio in metastatic tumors | Higher levels contribute to higher CSE ratios in advanced stages (C and D) |
| CSE Ratio (CSE-B/[CSE-A+CSE-B]) | - | Significantly higher in tumors with metastasis | Significantly higher in Dukes Stage C and D compared to Stage A |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex biomolecules like this compound. researchgate.net This non-destructive technique provides detailed atomic-level information about the molecule's carbon-hydrogen framework, the connectivity of its atoms, and its three-dimensional conformation. researchgate.netoup.com Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) experiments are utilized to piece together the complete molecular structure. researchgate.net
¹H NMR provides information on the chemical environment of protons, while ¹³C NMR details the carbon skeleton. oup.com 2D NMR techniques are crucial for establishing correlations between atoms, helping to link the fatty acid chain, the sphingosine (B13886) base, and the sulfated galactose headgroup.
Research Findings: Detailed NMR studies on the closely related compound lysosulfatide (B1235030) (sulfatide without the fatty acid) demonstrate the power of this technique. oup.com By comparing the NMR spectra of lysosulfatide with its non-sulfated counterpart, researchers can pinpoint the exact location of the sulfate group. For instance, a significant downfield chemical shift of the carbon signal at the C-3 position of the galactose ring confirms that the sulfate ester is located at this position. oup.com Furthermore, NMR can reveal conformational details; differences in the chemical shifts of the sphingosine carbons between sulfatide and its precursor suggest that the negatively charged sulfate group influences the conformation of the sphingosine backbone. oup.com
| NMR Technique | Observation | Structural Interpretation |
|---|---|---|
| ¹³C-NMR | Largest downfield chemical shift difference observed at C-3 of the galactose residue (compared to non-sulfated form). | Confirms the location of the sulfate group at the C-3 position of galactose. |
| ¹³C-NMR | Significant differences in chemical shifts for carbons C-1 to C-5 of the sphingosine moiety. | Suggests an intramolecular or intermolecular interaction between the sulfate group and the amino group of sphingosine, influencing its conformation. |
| ¹H-NMR | Downfield shift of protons at C-1, C-3, and C-5 of the sphingosine moiety in lysosulfatide relative to sulfatide. | Indicates that the removal of the fatty acid induces a zigzag conformation in the sphingosine chain of lysosulfatide. |
| ¹H-NMR | Absence of the amino proton signal in lysosulfatide spectra. | Supports the proposed interaction between the negatively charged sulfate group and the positively charged amino group. |
Biophysical Techniques for Membrane Interaction Studies
Understanding the function of this compound requires studying its interactions within the plasma membrane and with membrane-associated proteins. Various biophysical techniques are employed to probe these interactions, revealing how sulfatides influence membrane organization and mediate protein binding. These methods often use model membrane systems, such as liposomes (artificial vesicles) or supported lipid bilayers, into which sulfatides are incorporated.
Techniques like fluorescence spectroscopy using phase-selective probes can reveal how sulfatides partition within membranes. nih.gov Other methods are designed to directly measure the binding of proteins to sulfatide-containing membranes. A liposome (B1194612) clustering assay, for example, can provide direct visual evidence of a protein binding to and cross-linking liposomes that contain sulfatide. nih.gov
Research Findings: A prominent example of biophysical investigation involves the interaction between sulfatide and neurofascin (NF155), a critical adhesion molecule for maintaining the contact between myelin sheaths and axons. nih.gov Researchers used a suite of biophysical tools to characterize this interaction in detail. They demonstrated that the extracellular domain of NF155 interacts directly and specifically with sulfatide. nih.gov Liposome-binding assays showed that this interaction involves multiple binding sites on the protein, leading to high-affinity binding through positive cooperativity. nih.gov A key finding from a liposome clustering assay was that NF155 binds in cis—that is, it binds to sulfatides located in the same membrane it is embedded in. This interaction is thought to hold the elongated NF155 protein flat against its own membrane, a conformation necessary for its function in the tight space between the axon and the myelin sheath. nih.gov
| Biophysical Technique | Purpose | Key Finding |
|---|---|---|
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Determine the oligomeric state of the NF155 extracellular domain (ECD). | The glycosylated NF155-ECD is a monomer in solution. |
| Liposome Binding Assays | Map the specific sulfatide-binding domains on NF155. | The full-length ECD is required for binding; it possesses multiple sulfatide-binding sites that exhibit positive cooperativity. |
| Liposome Clustering Assay | Visualize the interaction and determine its orientation (cis vs. trans). | NF155 binds in cis to sulfatide-containing liposomes, burying its binding sites and preventing the clustering of separate liposomes. |
| In Vitro Binding Specificity | Test binding against other related lipids. | NF155 interacts specifically with sulfatide but not with other closely related or similarly charged lipid species. |
Immunological Assays for Functional Characterization (e.g., Flow Cytometry, ELISA for cytokine response)
Immunological assays are vital for characterizing the functional roles of sulfatides in the immune system. These techniques can measure cellular responses, such as the production of signaling molecules (cytokines) or changes in cell surface marker expression, upon stimulation with sulfatides.
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay used to quantify the concentration of a specific substance, such as a cytokine, in a sample. nih.gov In the context of sulfatide research, cells like monocytes can be cultured and exposed to sulfatides. The culture supernatant is then collected, and an ELISA is performed to measure the amount of specific cytokines secreted by the cells in response to the sulfatide stimulation.
Flow Cytometry is a powerful technique that allows for the rapid analysis of individual cells within a heterogeneous population. nih.gov Cells are fluorescently labeled for specific markers and passed one by one through a laser beam. The instrument detects the light scattered by the cells and the fluorescence emitted, providing information on cell size, granularity, and the expression of the labeled markers. nih.gov While not directly measuring sulfatide, it can be used to characterize the cellular response to it, such as the upregulation of activation markers on immune cells or to analyze the binding of fluorescently-labeled sulfatide-containing liposomes to different cell populations.
Research Findings: Studies using these assays have demonstrated that sulfatides are not immunologically inert but can actively stimulate immune cells. Research on human monocytes showed that sulfatides trigger an increase in intracellular free calcium and induce the expression and secretion of several pro-inflammatory cytokines. nih.gov This response was shown to be specific to the sulfated form of the glycolipid, as non-sulfated galactocerebrosides (B1148508) did not elicit the same effect, highlighting the critical role of the sulfate group in this biological activity. nih.gov The findings suggest that sulfatides released at sites of inflammation could amplify the inflammatory reaction by triggering cytokine release from monocytes. nih.gov
| Cytokine | mRNA Expression | Protein Secretion |
|---|---|---|
| Tumor Necrosis Factor (TNF) | Enhanced | Triggered |
| Interleukin-1 beta (IL-1β) | Enhanced | Triggered |
| Interleukin-8 (IL-8) | Enhanced | Triggered |
| Interleukin-12 (IL-12) | Not enhanced | Not reported |
Future Research Directions and Translational Potential Pre Clinical Focus
Elucidation of Novel Protein-Sulfatide Interactions beyond CD1d
While the interaction between sulfatides (B1148509) and the antigen-presenting molecule CD1d is well-documented, particularly in the context of activating type II Natural Killer T (NKT) cells, the full spectrum of protein partners for N-Tetracosenoyl-(cis-15)-sulfatide is yet to be uncovered. Future research is focused on identifying and characterizing these novel interactions to understand the broader biological roles of this lipid.
Structural studies have revealed at least three distinct modes of protein-sulfatide binding: recognition of specific amino acid conformations, presentation of the sulfatide head group to another protein, and the caging of the sulfatide molecule. nih.gov Beyond CD1d, several proteins have been identified that bind sulfatides, often with dissociation constants (KD) in the low micromolar range, indicating physiologically relevant affinities. nih.gov
Key non-CD1d binding partners include:
Glycolipid Transfer Protein (GLTP): This protein facilitates the intermembrane transfer of various glycosphingolipids, including sulfatide. nih.govfrontiersin.org Crystal structures of human GLTP in complex with C24:1 sulfatide show that the lipid is bound in a "sphingosine-out" mode, with specific residues (D48, N52, K55, W96, H140, and Y207) forming hydrogen bonds with the sulfatide headgroup. frontiersin.org Engineering the lipid-binding site of GLTP has been shown to enhance its selectivity for sulfatide, opening potential avenues for therapeutic targeting. nih.govnih.gov
Saposin B (SapB): As a lysosomal activator protein, SapB is crucial for the degradation of sulfatide by the enzyme arylsulfatase A. nih.govpnas.org SapB forms a shell-like dimer that encloses a large hydrophobic cavity to extract sulfatide from membranes and present it to the enzyme. pnas.orgnih.gov A deficiency in SapB leads to a fatal lysosomal storage disorder, metachromatic leukodystrophy (MLD), highlighting its critical function. nih.gov Recent studies suggest SapB has two distinct binding sites and can bind a wide variety of lipids. nih.gov
Other Proteins: Research has also identified interactions with cell adhesion proteins like laminin (B1169045) and thrombospondin, which are crucial for cell-matrix interactions. nih.gov Additionally, the protein Disabled-2 (Dab2) binds sulfatide, an interaction that plays a role in platelet aggregation. nih.gov
Table 1: Pre-clinical Data on Non-CD1d Protein Interactions with Sulfatides
| Protein | Function | Key Interacting Residues (Human) | Binding Affinity (KD) | Reference |
|---|---|---|---|---|
| Glycolipid Transfer Protein (GLTP) | Intracellular glycolipid trafficking | D48, N52, K55, W96, H140, Y207 | Not specified | frontiersin.org |
| Saposin B (SapB) | Lysosomal degradation activator | Forms hydrophobic cavity | Micromolar to nanomolar range | nih.gov |
| Disabled-2 (Dab2) | Platelet aggregation | K25, K49, K51, K53 | ~30–50 μM | nih.gov |
| CD1a-γδ TCR complex | Antigen presentation | Arginine residue for sulfate (B86663) group | 10–22 μM | nih.gov |
Development of Specific Modulators Targeting this compound Metabolism
Modulating the metabolic pathways of this compound offers a promising therapeutic strategy for diseases characterized by its abnormal accumulation or deficiency. The primary enzymes involved are UDP-galactose:ceramide galactosyltransferase (UGT8), which synthesizes the precursor galactosylceramide, and arylsulfatase A (ASA), which degrades sulfatide.
Inhibitors of Sulfatide Synthesis (Substrate Reduction Therapy): For lysosomal storage disorders like Metachromatic Leukodystrophy (MLD), where sulfatide accumulation is pathogenic, inhibiting its synthesis is a key pre-clinical strategy. nih.gov
UGT8 Inhibition: Research has focused on developing potent and selective small-molecule inhibitors of UGT8. One promising compound, designated "compound 19," is a brain-penetrant, orally bioavailable molecule that has shown efficacy in pre-clinical pharmacodynamic models. nih.gov In juvenile mouse models, it inhibited the synthesis of both galactosylceramide and sulfatide in the brain with an estimated ED₅₀ of <3 mg/kg. caymanchem.com Another inhibitor, S202, dose-dependently reduced sulfatide and its toxic metabolite, lysosulfatide (B1235030), in an MLD mouse model. researchgate.net Zoledronic acid (ZA) has also been identified as a direct inhibitor of UGT8, suppressing breast cancer cell migration and invasion in pre-clinical models. nih.gov
Enhancers of Sulfatide Levels: In conditions where sulfatide levels are depleted, such as in certain stages of Alzheimer's disease or type 1 diabetes, strategies to increase its levels are being explored.
Fenofibrate: This drug has been shown in pre-clinical studies to increase the levels of the C24:0 sulfatide isoform in the islets of Langerhans and prevented the development of diabetes in the non-obese diabetic (NOD) mouse model. nih.gov
Table 2: Pre-clinical Modulators of Sulfatide Metabolism
| Modulator | Target Enzyme | Therapeutic Goal | Pre-clinical Model | Key Finding | Reference |
|---|---|---|---|---|---|
| Compound 19 | UGT8 (Inhibitor) | Substrate reduction for MLD | Juvenile Mouse | Inhibits brain GalCer and sulfatide synthesis (ED₅₀ <3 mg/kg) | nih.govcaymanchem.com |
| S202 | UGT8 (Inhibitor) | Substrate reduction for MLD/Krabbe | MLD Mouse Model | Decreased sulfatide and lysosulfatide levels | researchgate.net |
| Zoledronic Acid | UGT8 (Inhibitor) | Anti-metastasis | Breast Cancer Xenograft | Suppressed lung metastasis in vivo | nih.gov |
| Fenofibrate | Not specified (Enhancer) | Increase sulfatide for T1D | Non-obese Diabetic (NOD) Mouse | Increased C24:0 sulfatide isoform; prevented diabetes | nih.gov |
Exploration of this compound as a Mechanistic Biomarker in Pre-clinical Settings
The distinct expression pattern of this compound and its altered levels in various pathologies make it a strong candidate for a mechanistic biomarker in pre-clinical studies. Changes in its concentration in tissues and biofluids can reflect underlying disease processes like demyelination and neuroinflammation.
Multiple Sclerosis (MS): In pre-clinical studies and human samples, C24:1 sulfatide levels are directly linked to MS pathology. Plasma levels of C24:1 sulfatide positively correlate with the Expanded Disability Status Scale (EDSS), a measure of disability in relapsing-remitting MS patients. nih.gov Furthermore, in cerebrospinal fluid (CSF), C24:1 is the most abundant sulfatide isoform, and its levels are significantly higher in progressive MS compared to relapsing-remitting MS, suggesting it could be a biomarker to distinguish disease phenotypes. ucl.ac.uk
Alzheimer's Disease (AD): Pre-clinical evidence points to sulfatide depletion as a very early event in AD pathogenesis. nih.govnih.gov Studies on postmortem brain tissue from individuals with pre-clinical AD (i.e., those with AD neuropathology but no cognitive symptoms) show significantly lower levels of sulfatide compared to controls. nih.govnih.gov This loss appears to precede other lipid abnormalities, positioning sulfatide as a potential early diagnostic or prognostic biomarker. nih.gov Animal models confirm this, showing that sulfatide deficiency is causally linked to ventricular enlargement, a key anatomical feature of AD. mdpi.com
ANCA-Associated Vasculitis (AAV): In pre-clinical investigations of this autoimmune disease, serum sulfatide levels were found to be significantly lower in patients and correlated with the presence of active crescentic glomerulonephritis, a severe form of kidney lesion. nih.gov This suggests serum sulfatide could serve as a biomarker for active, severe inflammation in AAV.
Impact of the cis-15 Double Bond on Biological Activity and Conformation
The specific stereochemistry of the this compound molecule, particularly the cis double bond at the 15th carbon of the fatty acyl chain, has a profound impact on its biophysical properties and biological function.
Conformational and Biophysical Effects:
Membrane Packing: The presence of the 15-cis double bond introduces a kink in the long C24:1 acyl chain. This kink increases the lateral space the molecule occupies within a lipid bilayer, leading to decreased and less compact packing of the ceramide chains. nih.gov
Phase Transition: This altered packing significantly lowers the temperature and enthalpy of the lipid's phase transition. This indicates that the cis-bond increases the separation between lipid molecules and weakens intermolecular interactions. nih.gov
Interdigitation: Electron paramagnetic resonance (EPR) spectroscopy experiments have shown that the cis double bond effectively prevents the interdigitation (interlocking) of the acyl chains between opposing leaflets of a lipid bilayer. nih.gov
Biological Activity:
CD1d Binding: The conformation dictated by the C24:1 chain is critical for its interaction with the CD1d protein. The crystal structure of the mouse CD1d-sulfatide complex shows that the long, kinked cis-tetracosenoyl fatty acid chain fully occupies the larger A' binding pocket, while the shorter sphingosine (B13886) chain is inserted into the F' pocket. nih.gov This specific orientation exposes the sulfated galactose headgroup, allowing it to be recognized by the T-cell receptor (TCR) of NKT cells. nih.gov The immunodominance of this specific sulfatide species may be due to its efficient binding to CD1d, which is a direct result of its unique structure. nih.gov
This structural feature is therefore not a minor detail but a key determinant of how this compound integrates into membranes and is recognized by other proteins, ultimately shaping its role in both maintaining myelin structure and modulating the immune system.
Q & A
Basic Research Questions
Q. What analytical techniques are validated for structural characterization of N-Tetracosenoyl-(cis-15)-sulfatide, and what methodological considerations ensure accuracy?
- Answer : Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard, enabling precise identification of sulfatide species. Key parameters include:
- Ionization mode : Negative-ion mode for native sulfatides or positive-ion mode after derivatization (e.g., enzymatic conversion to lysosulfatide followed by succinyl ester derivatization to enhance ionization efficiency) .
- Chromatographic separation : C18 columns with gradients optimized for polar lipid separation, resolving isomers like cis-15 from other unsaturated forms .
- Validation : Use internal standards (e.g., deuterated analogs) and spike-recovery experiments to confirm sensitivity (LOD < 0.05 µg/mL) and specificity .
Q. How does this compound contribute to the pathophysiology of metachromatic leukodystrophy (MLD)?
- Answer : MLD is characterized by sulfatide accumulation due to arylsulfatase A deficiency. This compound, a major species in MLD patients, disrupts myelin integrity. Quantification in dried urine spots (DUS) via UHPLC-MS/MS reveals MLD-to-control ratios >80, with total sulfatide concentrations in MLD patients ranging 0.42–17.24 µg/mL vs. <0.179 µg/mL in controls . Experimental models should validate its neurotoxic effects using primary oligodendrocyte cultures and lipidomic profiling .
Q. What are the primary challenges in synthesizing high-purity this compound for in vitro studies?
- Answer : Semisynthetic routes (e.g., bovine-derived sphingosine bases) require stringent purification:
- Purity verification : Thin-layer chromatography (TLC) and MS to confirm >98% purity, with solvent systems like chloroform:methanol (5:1) to resolve contaminants .
- Stability : Storage at −20°C under inert gas to prevent oxidation of the cis-15 double bond .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in sulfatide quantification across studies using different biospecimens (e.g., plasma vs. dried blood spots)?
- Answer : Methodological harmonization is critical:
- Matrix effects : Plasma contains albumin-bound sulfatides, requiring organic solvent extraction (e.g., 2:1 chloroform:methanol), while dried blood spots (DBS) need optimized elution buffers .
- Normalization : Express data as sulfatide-to-creatinine ratios in urine or lipid-normalized values in plasma to account for inter-sample variability .
- Cross-validation : Compare results across matrices in paired samples from the same cohort to identify systematic biases .
Q. What experimental strategies can isolate the role of this compound in cellular adhesion vs. lipid raft signaling?
- Answer : Use targeted lipid depletion (e.g., siRNA against sulfatide synthases) combined with functional assays:
- Adhesion assays : Measure integrin clustering in endothelial cells treated with exogenous sulfatides .
- Raft disruption : Methyl-β-cyclodextrin extraction followed by fluorescence recovery after photobleaching (FRAP) to assess sulfatide-dependent membrane dynamics .
- Omics integration : Pair lipidomics with phosphoproteomics to map signaling pathways modulated by sulfatides .
Q. How can researchers optimize mass spectrometry workflows to distinguish this compound from isobaric isomers in complex biological mixtures?
- Answer : Leverage advanced fragmentation and chromatographic resolution:
- MS/MS fragmentation : Monitor diagnostic ions (e.g., m/z 97 for sulfate head group) and acyl chain-specific fragments (e.g., m/z 339 for C24:1) .
- Isomer separation : Use silver-ion chromatography or chiral columns to resolve cis-15 from trans or Δ8/Δ9 isomers .
- Machine learning : Train algorithms on retention time/fragmentation patterns to automate isomer identification in large datasets .
Methodological Considerations
- Data Contradictions : Discrepancies in sulfatide levels between studies may arise from pre-analytical variables (e.g., sample collection protocols) or analytical drift. Implement standardized SOPs and inter-laboratory ring trials .
- Ethical Compliance : Disclose conflicts of interest (e.g., funding from instrumentation manufacturers) as per guidelines in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
